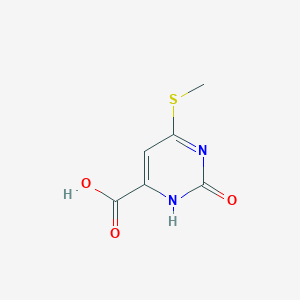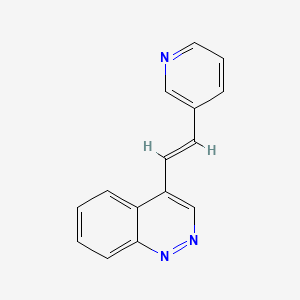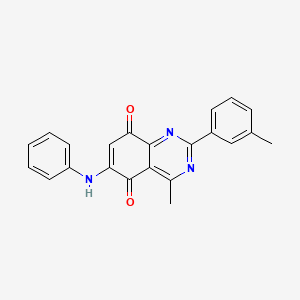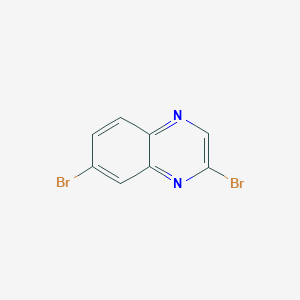
2,7-Dibromoquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromoquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by the presence of two bromine atoms at the 2 and 7 positions of the quinoxaline ring. This compound has garnered significant interest due to its versatile applications in various fields, including materials science, medicinal chemistry, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromoquinoxaline typically involves the bromination of quinoxaline. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Dibromoquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, to form carbon-carbon and carbon-nitrogen bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, ligands like triphenylphosphine, and bases such as potassium carbonate in solvents like toluene or dimethylformamide.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2,7-dimethoxyquinoxaline or 2,7-diaminoquinoxaline.
Coupling Products: Formation of biaryl or diarylamine derivatives.
Aplicaciones Científicas De Investigación
2,7-Dibromoquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly for its anticancer and antimicrobial properties.
Medicine: Explored for its role in the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of organic semiconductors and optoelectronic devices due to its electronic properties.
Mecanismo De Acción
The mechanism of action of 2,7-Dibromoquinoxaline in biological systems involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. For example, its anticancer activity may be attributed to the inhibition of DNA topoisomerases or kinases, resulting in the disruption of cell proliferation and induction of apoptosis.
Comparación Con Compuestos Similares
- 2,3-Dibromoquinoxaline
- 5,8-Dibromoquinoxaline
- 6,7-Dibromoquinoxaline
Comparison: 2,7-Dibromoquinoxaline is unique due to the specific positioning of the bromine atoms, which influences its reactivity and electronic properties. Compared to other dibromoquinoxaline isomers, it may exhibit different biological activities and synthetic utility. For instance, 5,8-Dibromoquinoxaline is often used in the synthesis of conjugated polymers, while this compound is more commonly explored for its medicinal chemistry applications.
Propiedades
IUPAC Name |
2,7-dibromoquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDQDADHJODINA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
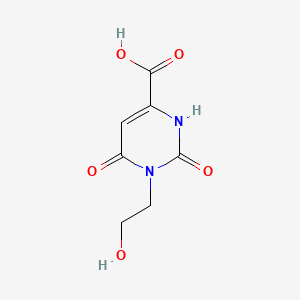
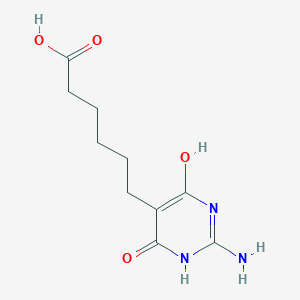

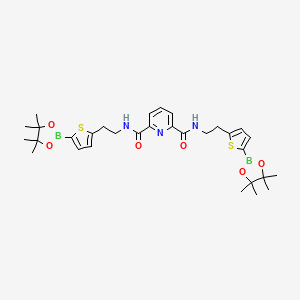
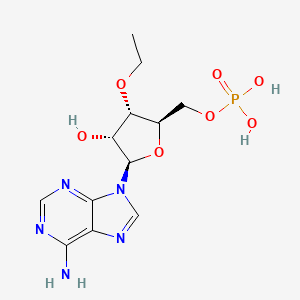
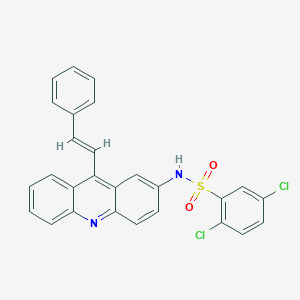
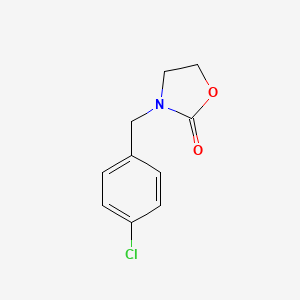
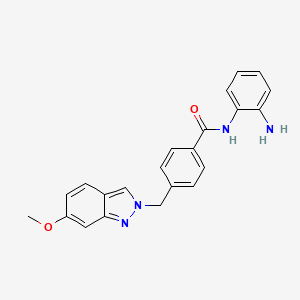
![4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol](/img/structure/B15215736.png)
![1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]-](/img/structure/B15215743.png)

